N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide
Overview
Description
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide is an organic compound that belongs to the class of sulfanylacetamides. These compounds are characterized by the presence of a sulfanyl group attached to an acetamide moiety. The compound’s structure includes a nitrophenyl group and a methylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide typically involves the following steps:
Thioether Formation: The reaction of the nitrophenyl compound with a thiol to form a thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide precursor under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used.
Hydrolysis: Acidic or basic solutions, often with heat, are used to hydrolyze the acetamide group.
Major Products
Reduction: The major product is the corresponding amine derivative.
Substitution: Depending on the reagent, various substituted derivatives can be formed.
Hydrolysis: The products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide involves its interaction with specific molecular targets. The nitro and sulfanyl groups may play a role in binding to enzymes or receptors, leading to biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-4-nitrophenyl)-2-(4-chlorophenyl)sulfanylacetamide
- N-(2-methyl-4-nitrophenyl)-2-(4-methoxyphenyl)sulfanylacetamide
- N-(2-methyl-4-nitrophenyl)-2-(4-ethylphenyl)sulfanylacetamide
Uniqueness
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and sulfanyl groups can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-11-3-6-14(7-4-11)22-10-16(19)17-15-8-5-13(18(20)21)9-12(15)2/h3-9H,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXNJJFCDWTQFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.